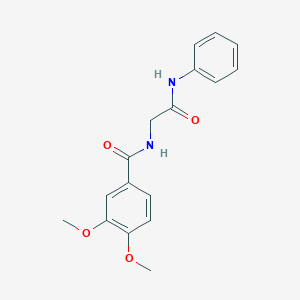
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as ANO and has been widely studied for its potential applications in scientific research. ANO is a small molecule that has a complex structure and can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of ANO is not fully understood. However, it has been proposed that ANO inhibits the activity of the enzyme histone deacetylase (HDAC) and induces the acetylation of histones. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. ANO also inhibits the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
ANO has been shown to have several biochemical and physiological effects. It inhibits the activity of HDAC, which leads to the acetylation of histones and the activation of tumor suppressor genes. ANO also inhibits the activity of NF-κB, which reduces the production of inflammatory cytokines. Additionally, ANO has been shown to reduce angiogenesis, which is the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
ANO has several advantages for lab experiments. It is a small molecule that can be synthesized using various methods. ANO has been extensively studied for its potential applications in scientific research and has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. However, ANO also has limitations for lab experiments. It has poor solubility in water and may require the use of organic solvents for experiments. Additionally, ANO may have potential toxicity and requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of ANO. One potential direction is the development of ANO derivatives with improved solubility and bioavailability. Another direction is the investigation of ANO in combination with other anti-cancer drugs for enhanced efficacy. Additionally, the study of ANO in animal models and clinical trials may provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of ANO involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-amino-N-phenylethylacetamide in the presence of a base. The reaction yields ANO as a white crystalline solid. The purity of ANO can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
ANO has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. ANO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also suppresses the production of inflammatory cytokines and reduces angiogenesis, which is the formation of new blood vessels.
Eigenschaften
IUPAC Name |
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-9-8-12(10-15(14)23-2)17(21)18-11-16(20)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSQTPXMIPWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163022.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5163035.png)

![ethyl 6-methyl-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163051.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5163068.png)



![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)
![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine](/img/structure/B5163098.png)
amino]methyl}benzamide](/img/structure/B5163105.png)
